Cutamesine - 165377-43-5

Cutamesine

Catalog Number: EVT-253779
CAS Number: 165377-43-5
Molecular Formula: C23H32N2O2
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cutamesine, chemically known as 1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride, is a synthetic compound classified as a sigma-1 receptor (Sig-1R) agonist. [] It exhibits high selectivity for Sig-1R with an IC50 value of 17.4 nM. [] In scientific research, Cutamesine serves as a valuable tool to investigate the role of Sig-1R in various biological processes and explore its therapeutic potential in the context of neurodegenerative and neuropsychiatric disorders. [, ]

Future Directions
  • Optimizing Cutamesine for Stroke Treatment: Further research is needed to understand the specific patient populations that might benefit most from Cutamesine treatment after stroke and to optimize dosing regimens. [, ]
Source and Classification

Cutamesine is classified as a selective sigma-1 receptor agonist. The sigma-1 receptor is a chaperone protein that plays a critical role in various physiological processes, including neuroprotection and modulation of neurotransmitter systems. Cutamesine has shown promise in preclinical studies for its efficacy in rodent models of amnesia and depression, leading to its current Phase II clinical trials aimed at evaluating its effectiveness in humans for similar conditions .

Synthesis Analysis

The synthesis of Cutamesine involves several key steps utilizing various reagents and conditions. The process begins with the commercially available tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, which undergoes Buchwald–Hartwig amination with iodobenzene to produce an intermediate compound. This intermediate is then subjected to deprotection using trifluoroacetic acid followed by alkylation with different alkyl bromides to yield the desired final compounds .

Key Steps in Synthesis:

  1. Buchwald–Hartwig Amination: Utilizes iodobenzene as a coupling partner.
  2. Deprotection: Trifluoroacetic acid is used to remove protective groups.
  3. Alkylation: Involves the use of benzyl bromide or (2-bromoethyl)benzene for further modifications.
Molecular Structure Analysis

The molecular formula of Cutamesine is C23H32N2O2C_{23}H_{32}N_{2}O_{2} . Its structure features a complex arrangement that includes a diazaspiro framework, which is essential for its interaction with sigma-1 receptors. The compound's structural characteristics contribute significantly to its binding affinity and selectivity towards the sigma-1 receptor.

Structural Features:

  • Diazaspiro Framework: Provides rigidity and spatial orientation conducive to receptor binding.
  • Functional Groups: The presence of nitrogen atoms enhances the compound's interaction with biological targets.
Chemical Reactions Analysis

Cutamesine participates in various chemical reactions primarily related to its synthesis and modification. The key reactions involve:

  • Amination Reactions: Critical for forming new carbon-nitrogen bonds.
  • Alkylation Reactions: Essential for introducing alkyl groups that influence pharmacological properties.

These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .

Mechanism of Action

Cutamesine exerts its effects primarily through agonism at the sigma-1 receptor. This mechanism involves:

  • Receptor Activation: Binding to sigma-1 receptors leads to downstream signaling pathways that enhance neuroprotective effects.
  • Modulation of Neurotransmitter Systems: Increases in brain-derived neurotrophic factor levels have been observed, which may contribute to improved cognitive functions and mood stabilization .

The compound's ability to penetrate the blood-brain barrier enhances its efficacy in central nervous system applications .

Physical and Chemical Properties Analysis

Cutamesine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 372.52 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases.

These properties are crucial for determining the formulation and delivery methods for therapeutic applications .

Applications

Cutamesine has potential applications in several areas:

  • Neuropharmacology: As a treatment for depression and cognitive deficits associated with neurological disorders.
  • Research Tool: Used in studies investigating sigma-1 receptor functions and their implications in various diseases.
  • Therapeutic Development: Ongoing clinical trials aim to establish its efficacy and safety profile for human use.

The compound's unique mechanism of action and receptor selectivity position it as a promising candidate in neurotherapeutics .

Mechanistic Pharmacology of Cutamesine

Sigma-1 Receptor Agonism: Molecular Targets and Signaling Pathways

Cutamesine (SA-4503) is a selective sigma-1 receptor (Sig-1R) agonist with high binding affinity (Ki = 4.6 nM) and approximately 14-fold selectivity over sigma-2 receptors (Ki = 63.1 nM) [1] [5]. Its molecular structure features a piperazine core with two phenalkyl substituents: a 3,4-dimethoxyphenethyl group and a 3-phenylpropyl group. The nitrogen atom (N(b)) within the piperazine ring attached to the longer phenylpropyl substituent plays a crucial role in binding to the Sig-1R's amine recognition site, while the aromatic moieties interact with hydrophobic domains of the receptor [5] [8]. This specific binding enables Cutamesine to act as a competitive inhibitor of established Sig-1R ligands like (+)-[³H]pentazocine [5] [9].

Sig-1R is a 223-amino acid chaperone protein predominantly localized in the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM) [1] [9]. Under physiological conditions, Sig-1R forms a complex with the ER chaperone protein BiP (Binding Immunoglobulin Protein), maintaining an inactive state. Cutamesine binding triggers Sig-1R dissociation from BiP, facilitating receptor activation and subsequent translocation to various cellular compartments, including the nuclear envelope and plasma membrane [9]. This translocation enables Cutamesine to modulate a diverse range of client proteins and signaling pathways, positioning Sig-1R as a central regulator of inter-organelle signaling and cellular stress responses. The activation dynamics involve receptor oligomerization (dimer-trimer-octamer formations), explaining its ability to interact with diverse protein partners [9].

Modulation of Endoplasmic Reticulum-Mitochondrial Crosstalk in Neuroprotection

Cutamesine exerts significant neuroprotective effects by stabilizing the functional and structural integrity of the MAM and modulating ER-mitochondrial crosstalk. Under cellular stress conditions such as cerebral ischemia or oxidative insult, Sig-1R activation by Cutamesine attenuates endoplasmic reticulum stress (ER stress) and the subsequent unfolded protein response (UPR) [1] [2] [6]. In a rat model of asphyxia-induced cardiac arrest, a condition causing global cerebral ischemia/reperfusion (I/R) injury, Cutamesine treatment (1 mg/kg and 2.5 mg/kg) significantly downregulated key ER stress markers, including C/EBP homologous protein (CHOP) and caspase-12, while reducing the expression of the apoptotic executor caspase-3 [1].

Table 1: Cutamesine's Effects on ER Stress and Mitochondrial Parameters in Cerebral I/R Injury (Rat Model)

ParameterCPR Group (Control)SA4503 Low-Dose (1 mg/kg)SA4503 High-Dose (2.5 mg/kg)Effect
CHOP Protein LevelElevatedReducedSignificantly Reduced↓ ER Stress
Caspase-12 Protein LevelElevatedReducedSignificantly Reduced↓ ER Stress
Caspase-3 Protein LevelElevatedReducedSignificantly Reduced↓ Apoptosis
ATP ConcentrationDepletedIncreasedNormalized↑ Energy
Mitochondrial Membrane PotentialDepolarizedImprovedNormalized↑ Function
Mitochondrial UltrastructureDamagedPartial PreservationPreserved↑ Integrity

Furthermore, Cutamesine preserves mitochondrial function, which is critically dependent on ER-mitochondrial Ca²⁺ signaling. Treatment normalized adenosine triphosphate (ATP) concentrations, restored mitochondrial transmembrane potential, prevented intracellular Ca²⁺ overload, and preserved mitochondrial ultrastructure in rats subjected to cardiac arrest [1]. These effects were dose-dependent, with the higher dose (2.5 mg/kg) showing superior efficacy. Similar protection was observed in photoreceptor cells (661W cell line) exposed to damaging light, where Cutamesine reduced cell death via Sig-1R-dependent stabilization of ER-mitochondrial interactions. This protection was blocked by the selective Sig-1R antagonist BD-1047, confirming receptor specificity [6].

Calcium Homeostasis Regulation via IP3R and Ryanodine Receptor Interactions

Cutamesine plays a pivotal role in regulating cellular calcium (Ca²⁺) homeostasis, primarily through its interactions with inositol 1,4,5-trisphosphate receptors (IP3Rs) and ryanodine receptors (RyRs) located on the ER membrane. Sig-1R acts as a ligand-operated chaperone at the MAM, where it binds to IP3R type 3 (IP₃R3) [3] [9]. Cutamesine binding to Sig-1R enhances the stability of IP3R, facilitating efficient Ca²⁺ transfer from the ER into the mitochondria [9]. This regulated Ca²⁺ flux is essential for maintaining mitochondrial bioenergetics, as it stimulates key dehydrogenases in the citric acid cycle, ultimately promoting ATP synthesis [1] [3].

Under pathological conditions like ischemic stroke or excitotoxicity, dysregulated Ca²⁺ release from the ER via IP3Rs and RyRs leads to detrimental cytosolic and mitochondrial Ca²⁺ overload, triggering apoptotic pathways. Cutamesine counteracts this dysregulation. In the cardiac arrest rat model, Cutamesine treatment effectively normalized intracellular Ca²⁺ levels, preventing pathological overload [1]. This effect is mechanistically linked to Sig-1R's ability to stabilize the IP3R complex and modulate RyR activity. Studies on ischemic stroke models indicate that RyR expression increases during ischemia, contributing to excessive Ca²⁺-induced Ca²⁺ release (CICR) [2]. While not directly measured with Cutamesine in these specific studies, Sig-1R activation is known to modulate RyR function, suggesting a potential mechanism contributing to Cutamesine's ability to maintain Ca²⁺ homeostasis and protect against neuronal apoptosis observed in the cardiac arrest model [1] [2]. The stabilization of ER-mitochondrial Ca²⁺ signaling by Cutamesine thus represents a fundamental mechanism for preserving cellular viability under stress.

Impact on MAPK/ERK and BDNF-Dependent Neuroplasticity

Cutamesine promotes neuroplasticity and resilience against oxidative stress through modulation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway and Brain-Derived Neurotrophic Factor (BDNF) signaling. In cultured cortical neurons exposed to oxidative stress, Cutamesine suppressed the activation of the MAPK/ERK pathway. While ERK signaling is often associated with survival and growth, its hyperactivation under severe oxidative stress conditions can contribute to neuronal death. Cutamesine prevented this stress-induced hyperactivation and concurrently downregulated the expression of glutamate receptor subunits (GluR1, NR1, NR2A, NR2B) [5] [6]. This dual action – dampening excessive ERK signaling and reducing excitotoxic potential – contributes significantly to its neuroprotective efficacy against oxidative insults [6].

Sig-1R activation by Cutamesine is also linked to enhanced BDNF signaling, a crucial pathway for neuronal survival, synaptic plasticity, and cognitive function. Studies show Cutamesine treatment positively correlates with increased hippocampal BDNF levels [5] [8]. BDNF exerts its effects primarily through binding to its receptor, Tropomyosin receptor kinase B (TrkB), leading to the activation of downstream pathways including MAPK/ERK and Phosphoinositide 3-kinase (PI3K)/Akt. While glucocorticoids can suppress BDNF/TrkB signaling by inhibiting the interaction of Shp2 phosphatase with TrkB [10], Sig-1R agonists like Cutamesine appear to support this pathway. Enhanced BDNF signaling contributes to neuroplasticity and underlies Cutamesine's positive effects in models of memory impairment and depression [5] [8]. For instance, Cutamesine ameliorated memory deficits induced by scopolamine or REM sleep deprivation in rodents, effects associated with increased dopaminergic activity in the frontal cortex and suppressed stress-related MAPK/ERK hyperactivation [5] [6] [8].

Table 2: Cutamesine's Modulation of Neuroplasticity and Stress Response Pathways

Pathway/TargetEffect of Cutamesine (Sig-1R Agonism)Functional OutcomeExperimental Context
MAPK/ERK ActivationSuppresses hyperactivation↓ Oxidative stress-induced cell deathCortical neurons (Oxidative Stress) [6]
BDNF ExpressionIncreases↑ Neurotrophic support, ↑ Synaptic plasticityHippocampus, Cochlea [5] [8]
Glutamate Receptor Exp.Downregulates (GluR1, NR1, NR2A/B)↓ ExcitotoxicityCortical neurons (Oxidative Stress) [6]
Dopaminergic ActivityIncreases (Frontal Cortex)↑ Memory function, ↓ Depressive-like behaviorRodent behavioral models [5] [8]
ER Stress (UPR)Attenuates (↓ CHOP, ↓ Caspase-12)↓ ApoptosisRat Cardiac Arrest Model [1]

Properties

CAS Number

165377-43-5

Product Name

Cutamesine

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine

Molecular Formula

C23H32N2O2

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C23H32N2O2/c1-26-22-11-10-21(19-23(22)27-2)12-14-25-17-15-24(16-18-25)13-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-11,19H,6,9,12-18H2,1-2H3

InChI Key

UVSWWUWQVAQPJR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC

Synonyms

(11C)SA4503
1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride
cutamesine
SA 4503
SA-4503
SA4503

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.